molecular formula C20H29F2NO4 B8017721 Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate

Cat. No.: B8017721
M. Wt: 385.4 g/mol
InChI Key: YIGOAWBCKINPSP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is a complex organic compound that features a combination of functional groups, including an ester, a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate typically involves multiple steps, starting with the preparation of the core pentanoate structure. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine functionality during the synthesis. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Benzyl bromide, benzyl chloride

    Oxidation: Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Replacement of the benzyl group with other nucleophiles.

    Oxidation and Reduction: Conversion between ester and alcohol forms.

Scientific Research Applications

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed to reveal the active amine, which can interact with biological targets. The difluoromethyl groups may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(benzylamino)-4,4-difluoro-2-methylpentanoate: Similar structure but lacks the Boc protecting group.

    Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate: Similar structure but lacks the benzyl group.

Uniqueness

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate is unique due to the combination of the Boc protecting group, benzyl group, and difluoromethyl groups. This combination provides specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGOAWBCKINPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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